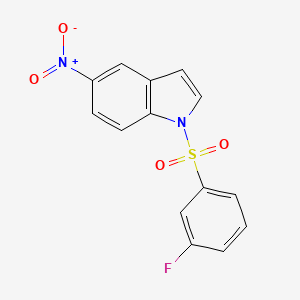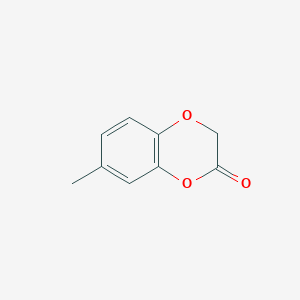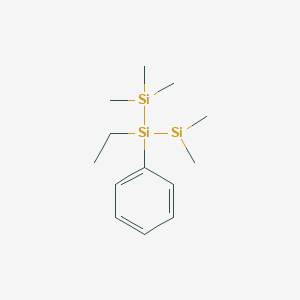![molecular formula C28H21NO3Si B14205942 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione CAS No. 819804-55-2](/img/structure/B14205942.png)
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and materials science due to their unique chemical properties. This particular compound features a triphenylsilyl group attached to the phenyl ring, which can influence its reactivity and applications.
Vorbereitungsmethoden
The synthesis of 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an amine in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triphenylsilyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Wirkmechanismus
The mechanism of action of 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The triphenylsilyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyrrole ring can participate in electron transfer reactions, influencing the compound’s reactivity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione include:
1-Phenyl-1H-pyrrole-2,5-dione: This compound lacks the triphenylsilyl group and has different reactivity and applications.
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione: This compound has a methyl group instead of the triphenylsilyl group, leading to variations in its chemical properties.
N-Phenylmaleimide: This compound is structurally similar but lacks the pyrrole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the triphenylsilyl group and the pyrrole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
819804-55-2 |
|---|---|
Molekularformel |
C28H21NO3Si |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
1-(4-triphenylsilyloxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C28H21NO3Si/c30-27-20-21-28(31)29(27)22-16-18-23(19-17-22)32-33(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H |
InChI-Schlüssel |
HBSQUXFKTUAXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)N5C(=O)C=CC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
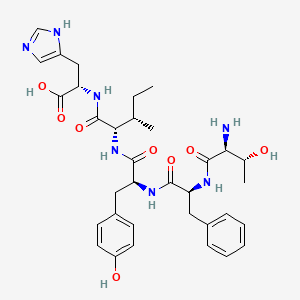
![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
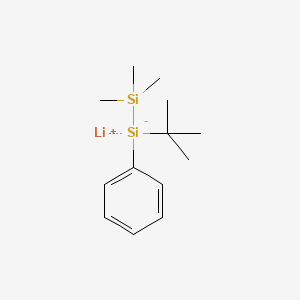
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
